(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Physicochemical profiling Lipophilicity prediction Drug-likeness

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (CAS 1223875-50-0) is a synthetic vinyl sulfonamide with the molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.4 g/mol. Its structure features an (E)-configured 2-phenylethenesulfonamide core, an N-methyl substituent, and an N-(pyridin-4-ylmethyl) group, as confirmed by its deposited PubChem record (CID.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 1223875-50-0
Cat. No. B2628006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
CAS1223875-50-0
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESCN(CC1=CC=NC=C1)S(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H16N2O2S/c1-17(13-15-7-10-16-11-8-15)20(18,19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+
InChIKeyMSNRWUJRIAMSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (CAS 1223875-50-0) Is Sourced as a Specialized Ethenesulfonamide Research Intermediate


(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (CAS 1223875-50-0) is a synthetic vinyl sulfonamide with the molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.4 g/mol. Its structure features an (E)-configured 2-phenylethenesulfonamide core, an N-methyl substituent, and an N-(pyridin-4-ylmethyl) group, as confirmed by its deposited PubChem record (CID 47020934) [1]. The compound is cataloged exclusively as a research chemical for synthetic chemistry applications, with no regulatory approval as a pharmaceutical, agrochemical, or industrial active ingredient. Its computed XLogP3-AA of 1.9 and topological polar surface area (TPSA) of 58.7 Ų place it within a physicochemical space typical of CNS-permeable small-molecule probes, though this property has not been experimentally confirmed [1].

Why (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide Cannot Be Replaced by Generic Ethenesulfonamide Analogs


The ethenesulfonamide scaffold exhibits known structure-activity relationships (SARs) in endothelin receptor antagonism and kinase inhibition. Within the 2-phenylethenesulfonamide series published by Harada et al., methyl substitution at the phenyl ring produced the ET(A)/ET(B) mixed antagonist 6s with an IC₅₀ of 2.2 nM for the ET(A) receptor, while introduction of an N-ethyl group on the ethenyl moiety yielded ET(A)-selective antagonist 6u [1]. The target compound differs critically from these well-characterized leads in two respects: (i) the N-methyl group is on the sulfonamide nitrogen rather than the ethenyl carbon, and (ii) the pyridin-4-ylmethyl substituent replaces the complex pyrimidine-based core found in clinical candidate YM-598. These structural divergences mean that activity data from the published 2-phenylethenesulfonamide SAR series cannot be extrapolated to this compound. Similarly, pyridin-4-ylmethyl sulfonamides disclosed in BASF patent applications (US 20110065578) are optimized for fungicidal, not mammalian, targets [2]. Generic substitution with a simpler N-methyl-2-phenylethenesulfonamide (CAS 13719-44-3) or N-benzyl ethenesulfonamide (CAS 75454-03-4) would eliminate the pyridin-4-ylmethyl group entirely, removing the hydrogen-bond acceptor capability and potential metal-coordinating or target-binding interactions that the pyridine nitrogen provides. Conversely, substituting with the N-cyclopropyl analog would alter steric bulk and lipophilicity at the sulfonamide nitrogen in ways that are uncharacterized relative to the N-methyl group. No published, quantitative comparative data exist to predict the magnitude or direction of these changes.

Quantitative Differentiation Evidence for (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (1223875-50-0) Relative to Closest Analogs


Computed Physicochemical Property Comparison: XLogP3-AA Lipophilicity Versus N-Cyclopropyl and N-Desmethyl Analogs

The target compound's computed XLogP3-AA of 1.9 falls between the predicted values for its closest available structural analogs. The N-cyclopropyl analog (E)-N-cyclopropyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is predicted to have a higher XLogP due to the additional methylene groups in the cyclopropyl ring, while the N-desmethyl analog (E)-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide would have a lower XLogP owing to the hydrogen-bond donor capability of the secondary sulfonamide NH [1]. These computed differences suggest differential membrane permeability and plasma protein binding among the three compounds, though no experimental confirmation exists.

Physicochemical profiling Lipophilicity prediction Drug-likeness

Topological Polar Surface Area (TPSA) as a CNS Multiparameter Optimization (MPO) Descriptor Versus Class Benchmarks

The target compound's computed TPSA of 58.7 Ų is below the widely accepted CNS MPO threshold of < 90 Ų and also below the more stringent threshold of < 76 Ų associated with favorable brain penetration [1]. This distinguishes it from larger ethenesulfonamide-based endothelin antagonists such as YM-598 (nebentan), which bears a bulkier bipyrimidine core and is predicted to have a substantially higher TPSA. Within the class of pyridin-4-ylmethyl sulfonamides, the target compound's TPSA is among the lower values, primarily due to its relatively small molecular size (MW 288.4) and the absence of additional polar substituents on the phenyl or pyridine rings.

CNS drug design Blood-brain barrier penetration MPO scoring

Hydrogen Bond Donor/Acceptor Profile Distinguishes the N-Methyl Sulfonamide from N-H Containing Analogs

The target compound has a computed hydrogen bond donor (HBD) count of zero and a hydrogen bond acceptor (HBA) count of four [1]. The absence of an HBD is a direct consequence of N-methylation of the sulfonamide nitrogen; in contrast, the N-desmethyl analog (E)-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide would possess one HBD (the sulfonamide NH), which could participate in stronger, directional hydrogen-bond interactions with biological targets or solvent molecules. The N-cyclopropyl analog is likewise predicted to have zero HBDs but may differ from the N-methyl analog in steric bulk and conformational preference around the sulfonamide nitrogen. The zero HBD count of the target compound may reduce aqueous solubility relative to the N-desmethyl analog while potentially improving passive membrane permeability by reducing desolvation cost.

Hydrogen bonding Molecular recognition Solubility

Rotatable Bond Count and Molecular Flexibility Versus Rigid Ethenesulfonamide Leads

The target compound has five rotatable bonds, as computed from its SMILES structure (CN(CC1=CC=NC=C1)S(=O)(=O)/C=C/C2=CC=CC=C2) [1]. This represents moderate conformational flexibility arising from the N-methyl, N-CH₂-pyridine, S–N, S–C(ethenyl), and ethenyl–phenyl linkages. In comparison, the constrained N-cyclopropyl analog would have a similar or slightly lower rotatable bond count due to cyclopropyl ring rigidity, though the cyclopropyl group itself introduces torsional constraints not present in the N-methyl group. Published ethenesulfonamide endothelin antagonists such as compound 5n (from Harada et al., 2001) incorporate a more rigid bipyrimidine core with fewer rotatable bonds, which may contribute to their high potency (IC₅₀ = 2.1 nM for ET(A)) by reducing entropic penalty upon target binding [2]. The target compound's greater flexibility could be either advantageous (enabling induced-fit binding to multiple targets) or disadvantageous (reducing binding affinity due to conformational entropy cost), and no experimental binding data exist to resolve this.

Conformational analysis Ligand efficiency Entropic penalty

Research Application Scenarios for (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (1223875-50-0) Based on Available Evidence


Scaffold-Hopping Starting Point in Endothelin Receptor Antagonist Medicinal Chemistry

The compound's 2-phenylethenesulfonamide core and pyridin-4-ylmethyl substituent place it within the well-validated endothelin receptor antagonist pharmacophore space defined by Harada et al. [1]. Unlike the clinical candidate YM-598, which carries a complex and synthetically demanding 2,2'-bipyrimidine core, the target compound offers a synthetically more accessible scaffold with only one heteroaromatic ring (pyridine). Medicinal chemistry groups exploring novel endothelin antagonist chemotypes could use this compound as a simplified scaffold for parallel SAR exploration, though they must independently establish target engagement, as no ET(A) or ET(B) binding data have been reported for this specific compound.

CNS-Permeable Probe Design Based on Favorable Computed MPO Profile

With a molecular weight of 288.4 Da, TPSA of 58.7 Ų, and XLogP3-AA of 1.9, the target compound falls within favorable ranges for all six CNS MPO parameters [1]. In contrast, most published endothelin receptor antagonists exceed 400 Da and bear multiple polar functional groups, limiting their CNS penetration. Laboratories screening for CNS-active sulfonamide-based probes could rationally select this compound over bulkier ethenesulfonamide analogs, provided they perform confirmatory MDCK-MDR1 or PAMPA-BBB permeability assays.

Synthetic Methodology Development Leveraging the Vinyl Sulfonamide Moiety

The (E)-configured vinyl sulfonamide group is a versatile synthetic handle for conjugate addition, cycloaddition, and cross-coupling reactions. The target compound's commercial availability as a research chemical makes it a practical substrate for developing new synthetic transformations on vinyl sulfonamides. The pyridin-4-ylmethyl group provides a basic nitrogen that can be exploited for purification by acid-base extraction or for metal coordination in catalytic reactions. This application scenario relies on the compound's structural features rather than biological activity, consistent with its current cataloging as a synthetic building block.

Comparative Physicochemical Profiling of N-Alkyl Sulfonamide Series

The target compound can serve as the N-methyl reference point in a systematic series comparing N-methyl, N-ethyl, N-cyclopropyl, and N-desmethyl analogs of (E)-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide. Researchers could measure experimental logD₇.₄, kinetic solubility, PAMPA permeability, and microsomal stability across the series to establish the quantitative impact of N-alkylation on ADME properties. The computed XLogP3-AA of 1.9 [1] provides a baseline prediction that can be compared against experimental shake-flask logD measurements once generated.

Quote Request

Request a Quote for (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.